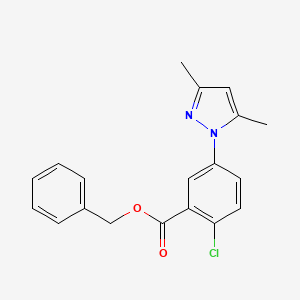

![molecular formula C20H26FN3O2 B5549614 2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)

2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide" is a compound related to diazaspiro[5.5]undecane derivatives. These compounds are known for their presence in various naturally occurring molecules and have shown a broad range of pharmaceutical and biological activities.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves complex chemical processes. A study describes the stereoselective synthesis of such derivatives through a [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. This method yields high-quality derivatives in excellent yields, up to 98%, and is characterized mainly using NMR and X-ray crystallographic techniques (Islam et al., 2017).

Aplicaciones Científicas De Investigación

Antibacterial Applications

Spirocyclic derivatives, including compounds similar to 2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide, have been explored as antibacterial agents. Research has shown that certain spirocyclic compounds exhibit potent activity against specific bacterial strains, such as gram-negative Acinetobacter baumannii and gram-positive Bacillus cereus, highlighting their potential in developing new antibacterial therapies (Lukin et al., 2022).

Antimicrobial and Anticancer Activities

Compounds with the diazaspiro[5.5]undecane moiety have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis and anticancer activity against various cancer cell lines. Some of these compounds displayed moderate to good inhibitory activity, indicating their potential as antimycobacterial and anticancer agents (Gökçe Cihan-Üstündağ & G. Çapan, 2012).

Anticonvulsant Profiles

New diazaspiro[5.5]undecane derivatives have been synthesized and their anticonvulsant potential evaluated. Some derivatives showed significant potency in anticonvulsant screening, suggesting a promising avenue for developing new anticonvulsant drugs (Aboul-Enein et al., 2014).

Synthesis Methodologies

Methodological advancements in the synthesis of diazaspiro[5.5]undecane derivatives have been reported, highlighting cascade cyclization reactions and the development of novel synthetic routes. These methodologies offer efficient ways to synthesize structurally complex and biologically significant compounds (Islam et al., 2017).

Solid-phase Synthesis

Microwave-assisted solid-phase synthesis techniques have been developed for the efficient construction of diazaspiro[5.5]undecanes. This approach demonstrates the utility of solid-phase synthesis in generating complex heterocyclic compounds, which could have applications in drug discovery and development (Macleod et al., 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O2/c21-16-3-1-15(2-4-16)13-22-19(26)23-11-9-20(10-12-23)8-7-18(25)24(14-20)17-5-6-17/h1-4,17H,5-14H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGDUMXOXGIKCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3(CCC2=O)CCN(CC3)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

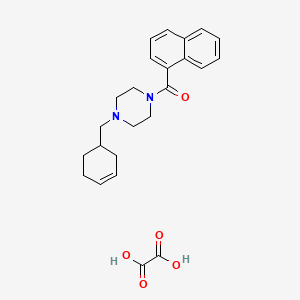

![10,10-dimethyl-2,3,10,11-tetrahydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidine hydrochloride](/img/structure/B5549554.png)

![4-[(2-chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549566.png)

![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)

![(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549575.png)

![4-{[4-(methylthio)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549578.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)

![N-[3-(1-azepanyl)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5549604.png)

![1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol](/img/structure/B5549613.png)

![N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5549617.png)

![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549618.png)

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)